N-benzoyl-N'-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea
Overview
Description
N-benzoyl-N’-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea is a synthetic organic compound characterized by its unique pyrazolo[3,4-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-N’-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea typically involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine ring system.
Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation reactions, often using benzoyl chloride in the presence of a base such as pyridine.
Thiourea Formation: The final step involves the reaction of the intermediate with thiourea under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-benzoyl-N’-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or thiourea moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-benzoyl-N’-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzoyl-N’-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The exact pathways and molecular targets can vary depending on the specific biological context and the type of cells or organisms involved .
Comparison with Similar Compounds
Similar Compounds
- N-benzoyl-N’-(4-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea
- N-benzoyl-N’-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea
- N-benzoyl-N’-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)guanidine
Uniqueness
N-benzoyl-N’-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea stands out due to its specific substitution pattern on the pyrazolo[3,4-b]pyridine core, which can significantly influence its biological activity and chemical reactivity. The presence of both benzoyl and thiourea groups provides unique opportunities for further functionalization and derivatization, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-9-8-10(2)17-13-12(9)14(21-20-13)18-16(23)19-15(22)11-6-4-3-5-7-11/h3-8H,1-2H3,(H3,17,18,19,20,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASYAMGRYVNWAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2)NC(=S)NC(=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701329573 | |
Record name | N-[(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701329573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820083 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
131945-11-4 | |
Record name | N-[(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701329573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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